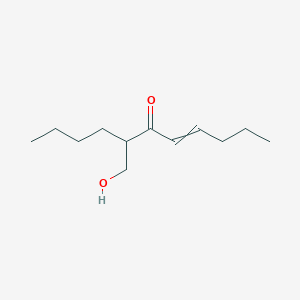

7-(Hydroxymethyl)undec-4-EN-6-one

Description

Structure

3D Structure

Properties

CAS No. |

921625-36-7 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

7-(hydroxymethyl)undec-4-en-6-one |

InChI |

InChI=1S/C12H22O2/c1-3-5-7-9-12(14)11(10-13)8-6-4-2/h7,9,11,13H,3-6,8,10H2,1-2H3 |

InChI Key |

AUMGTTQMNQSQNC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CO)C(=O)C=CCCC |

Origin of Product |

United States |

Synthetic Methodologies for 7 Hydroxymethyl Undec 4 En 6 One and Analogues

Retrosynthetic Analysis of the 7-(Hydroxymethyl)undec-4-en-6-one Framework

A retrosynthetic analysis of this compound allows for the deconstruction of the molecule into simpler, commercially available, or readily synthesized precursors. This process identifies key bond disconnections and strategic transformations necessary for a convergent and efficient synthesis.

Strategic Cleavages and Precursor Identification for the Undec-4-en-6-one (B14694286) Moiety

The core structure of the target molecule is the undec-4-en-6-one moiety. A primary disconnection can be made at the C4-C5 double bond, suggesting a Wittig-type reaction or a Horner-Wadsworth-Emmons (HWE) olefination. This approach would involve the coupling of a C6-aldehyde with a C5-phosphonium ylide or phosphonate (B1237965) ester.

Another key disconnection is the C5-C6 bond, which can be formed through an aldol (B89426) condensation reaction. This would involve the reaction of a C6-ketone enolate with a C5-aldehyde. However, controlling the regioselectivity of the subsequent dehydration to form the desired α,β-unsaturated system can be challenging.

A more direct approach involves the use of organometallic reagents. For instance, a Grignard reaction between an α,β-unsaturated acid chloride and an appropriate organomagnesium halide could assemble the carbon backbone. chemguide.co.uklibretexts.org

Considering these strategies, the following precursors for the undec-4-en-6-one moiety can be identified:

| Precursor Type | Specific Precursor(s) | Corresponding Reaction |

| Aldehyde & Ylide | Hexan-2-one, (4-oxobutyl)triphenylphosphonium bromide | Wittig Reaction |

| Ketone & Aldehyde | Undecan-6-one, appropriate oxidizing and dehydrating agents | Aldol Condensation |

| Organometallic | Hept-2-enoyl chloride, butylmagnesium bromide | Grignard Reaction |

Introduction Strategies for the 7-(Hydroxymethyl) Group

The introduction of the hydroxymethyl group at the C7 position can be achieved at various stages of the synthesis.

One strategy is the direct hydroxymethylation of a pre-formed undec-4-en-6-one. This could be accomplished through an aldol reaction with formaldehyde (B43269), though this reaction can be prone to side reactions and may lack stereocontrol. A more controlled approach involves the use of a Villiéras modification of the Horner–Wadsworth–Emmons (HWE) reaction, which allows for the direct synthesis of α-hydroxymethylated enones from β-keto phosphonates. psu.edu

Alternatively, the hydroxymethyl group can be introduced earlier in the synthetic sequence. For example, a precursor molecule already containing the chiral hydroxymethyl group can be utilized. This approach often provides better stereocontrol. An asymmetric aldol reaction between an enolate and formaldehyde, mediated by a chiral catalyst, can generate a chiral β-hydroxy ketone which can then be elaborated to the final product. nih.govnumberanalytics.comillinois.edu

Another powerful method is the allylic hydroxylation of an enone precursor. nih.govresearchgate.netresearchgate.net This involves the direct oxidation of the C-H bond at the allylic position (C7) of an undec-4-en-6-one intermediate. Selenium dioxide-based reagents have been traditionally used for such transformations. rsc.org More recent methods utilize visible-light-induced hydrogen-atom transfer (HAT) for a milder and more efficient hydroxylation. nih.govresearchgate.net

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be envisioned. The development of these routes focuses on achieving high stereoselectivity for both the double bond and the chiral center at C7, as well as optimizing reaction conditions for key steps.

Exploration of Stereoselective Approaches to the 4-EN Double Bond

The geometry of the C4-C5 double bond is a critical stereochemical feature of the target molecule. Several methods can be employed to control the formation of either the (E)- or (Z)-isomer.

The Horner-Wadsworth-Emmons (HWE) reaction is a versatile tool for the stereoselective synthesis of alkenes. The choice of phosphonate reagent and reaction conditions can influence the stereochemical outcome. For instance, the use of (Z)-selective HWE reagents, such as those derived from bis(2,2,2-trifluoroethyl)phosphonates, can favor the formation of the (Z)-alkene. Conversely, standard HWE conditions often provide the thermodynamically more stable (E)-alkene.

The Wittig reaction also offers a degree of stereocontrol. The use of stabilized ylides generally leads to the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene. The choice of solvent and the presence of lithium salts can further influence the stereoselectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can also be employed to construct the C4-C5 double bond with high stereoselectivity. For example, the coupling of a vinyl boronic acid with a vinyl halide can proceed with retention of the double bond geometry.

Asymmetric Synthesis of the Chiral Center at C7 in this compound

The creation of the chiral center at C7 with a specific stereochemistry is a significant challenge. Several asymmetric strategies can be employed.

Chiral Auxiliary-Based Methods: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key reaction. For example, a chiral oxazolidinone can be used to control the stereoselectivity of an aldol reaction to introduce the hydroxymethyl group. The auxiliary is then cleaved in a subsequent step.

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to induce enantioselectivity.

Organocatalysis: Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol reactions between ketones and formaldehyde to produce chiral β-hydroxy ketones. nih.gov These catalysts can mimic the action of Class I aldolase (B8822740) enzymes. illinois.edu

Metal-Based Catalysis: Chiral Lewis acids, such as those based on zinc, scandium, or titanium, can be used to catalyze enantioselective aldol reactions. nih.gov For instance, a chiral 2,2′-bipyridine scandium complex has been shown to be effective for the hydroxymethylation of propiophenone (B1677668) derivatives. nih.gov

Enzymatic Resolutions: Biocatalytic methods offer high enantioselectivity. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of a racemic this compound, allowing for the separation of the two enantiomers.

Optimization of Reaction Conditions for Key Transformations in this compound Synthesis

The efficiency of the synthetic route depends on the optimization of key reaction steps. This involves a systematic study of various reaction parameters.

For a Grignard reaction used to form the carbon skeleton, crucial parameters include the choice of solvent (e.g., THF, diethyl ether), temperature, and the rate of addition of the Grignard reagent. chemguide.co.uklibretexts.orgleah4sci.com The use of activating agents for magnesium, such as iodine or 1,2-dibromoethane, can also be critical for initiating the reaction.

In a Wittig or HWE reaction , the choice of base, solvent, and temperature significantly impacts the yield and stereoselectivity. For instance, strong, non-nucleophilic bases like sodium hydride or potassium tert-butoxide are commonly used.

For an allylic hydroxylation , the choice of oxidant and catalyst is paramount. In selenium dioxide-mediated hydroxylations, the stoichiometry of the reagent and the reaction time must be carefully controlled to avoid over-oxidation. rsc.org In photocatalytic methods, the selection of the photosensitizer, light source, and solvent are key to achieving high efficiency. nih.govresearchgate.net

The optimization of an asymmetric aldol reaction involves screening different chiral catalysts, solvents, temperatures, and additives. The concentration of the reactants can also play a crucial role in achieving high enantioselectivity. nih.gov

A summary of key reaction parameters for optimization is presented below:

| Reaction Type | Key Parameters for Optimization |

| Grignard Reaction | Solvent, Temperature, Rate of Addition, Magnesium Activation |

| Wittig/HWE Reaction | Base, Solvent, Temperature, Phosphonium Salt/Phosphonate Ester Structure |

| Allylic Hydroxylation | Oxidant, Catalyst, Solvent, Temperature, Light Source (for photocatalysis) |

| Asymmetric Aldol Reaction | Chiral Catalyst, Solvent, Temperature, Additives, Reactant Concentration |

By carefully considering these synthetic strategies and optimizing the key reaction steps, it is possible to develop an efficient and stereoselective synthesis of this compound.

Mechanistic Investigations of Crucial Synthetic Steps Towards this compound

The stereochemical outcome and regioselectivity of the key transformations are critical for the successful synthesis of this compound. This section delves into the mechanistic underpinnings of the reactions that would be pivotal in its synthesis.

Elucidation of Transition States in Stereoselective Alkene Formation

The C4-C5 double bond in the target molecule is a key structural feature. The Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction are powerful methods for alkene synthesis, often with high stereoselectivity. wikipedia.orgwikipedia.org The stereochemical outcome of these reactions is determined by the relative energies of the transition states leading to the E and Z isomers.

The HWE reaction, which utilizes phosphonate carbanions, generally favors the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com The reaction proceeds through the initial addition of the phosphonate carbanion to an aldehyde, forming diastereomeric intermediates that lead to an oxaphosphetane. nih.govnrochemistry.com The elimination of a dialkylphosphate from the oxaphosphetane is the final step. wikipedia.org The preference for the E-alkene is often explained by the thermodynamic stability of the intermediates. The transition state leading to the E product allows for larger substituents to be in a pseudo-equatorial position, minimizing steric interactions. alfa-chemistry.com Computational studies on the HWE reaction have shown that the transition state leading to the trans-olefin is more stable than the one leading to the cis-olefin. nih.gov

Table 1: Factors Influencing Stereoselectivity in the Horner-Wadsworth-Emmons Reaction

| Factor | Influence on Stereoselectivity | Reference |

| Phosphonate Reagent | Bulky phosphonate groups can enhance E-selectivity. | wikipedia.org |

| Base and Solvent | The choice of base and solvent can influence the equilibration of intermediates and thus the E/Z ratio. conicet.gov.ar | conicet.gov.ar |

| Additives | The presence of metal salts (e.g., LiCl) or crown ethers can alter the stereochemical outcome. conicet.gov.ar | conicet.gov.ar |

| Aldehyde Structure | The steric bulk of the aldehyde can impact the facial selectivity of the initial addition. |

In contrast, the stereochemical outcome of the Wittig reaction is more varied and depends on the nature of the ylide. wikipedia.org Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor (E)-alkenes. wikipedia.org For non-stabilized ylides, the reaction is under kinetic control, and the formation of the oxaphosphetane is irreversible. t-kougei.ac.jppitt.edu The transition state leading to the Z-alkene is favored due to minimized steric interactions between the substituents on the ylide and the aldehyde in a puckered four-membered ring transition state. pitt.eduyoutube.com Vedejs and co-workers have proposed a four-centered transition state model to explain the high Z-selectivity. t-kougei.ac.jppitt.edu Theoretical studies support that the kinetic product is the Z-alkene. t-kougei.ac.jpic.ac.uk

Understanding Selectivity in Hydroxymethylation Reactions at C7

The introduction of the hydroxymethyl group at the C7 position, adjacent to the carbonyl group, can be achieved through an aldol-type reaction with formaldehyde. The regioselectivity of this reaction is governed by the formation of an enolate at the α-carbon of the ketone. For an unsymmetrical ketone like undec-4-en-6-one, two different enolates can be formed (at C5 and C7).

The formation of the desired C7 enolate can be controlled by several factors. Under thermodynamic control (using a weaker base and higher temperatures), the more substituted and more stable enolate is favored. In the case of undec-4-en-6-one, this would likely be the C5 enolate due to conjugation with the alkene. Therefore, kinetic control is necessary to achieve selective hydroxymethylation at C7. This is typically achieved by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures. researchgate.net The kinetic enolate is the one that is formed faster, which is usually the less sterically hindered one, in this case, the C7 enolate.

Recent advancements have also explored alternative methods for α-hydroxymethylation. For example, an electrooxidative approach using dimethylformamide as the carbon source has been developed for the construction of β-hydroxy ketones, offering a metal-free and oxidant-free alternative. rsc.org Another chemoenzymatic route involves the conversion of a halogenomethyl ketone to an acetoxymethyl ketone, followed by enzyme-catalyzed ethanolysis to yield the hydroxymethyl ketone. rsc.org

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Biocatalysis offers a powerful and sustainable alternative for the synthesis of chiral molecules, operating under mild conditions with high selectivity. youtube.com For a molecule like this compound, which contains a chiral center at C7, chemoenzymatic and biocatalytic methods are particularly attractive.

The synthesis of the chiral β-hydroxy ketone moiety is a prime target for biocatalysis. Ketoreductases (KREDs) are a class of enzymes that can reduce prochiral ketones to chiral secondary alcohols with high enantioselectivity. ucl.ac.uk A chemoenzymatic cascade could involve the chemical synthesis of the precursor ketone, undec-4-en-6-one, followed by a biocatalytic hydroxymethylation or reduction.

Aldolases are another class of enzymes that catalyze the formation of carbon-carbon bonds and could be employed for the stereoselective hydroxymethylation of a ketone precursor. nih.gov For instance, a formaldehyde aldolase could potentially catalyze the addition of formaldehyde to the enolate of undec-4-en-6-one, directly forming the chiral hydroxymethyl ketone. acs.orgyoutube.com Research has shown that aldolases can be used in tandem with other enzymes, such as transaminases, to create complex chiral molecules like 1,3-amino alcohols. nih.gov

Lipases are also widely used in chemoenzymatic synthesis, particularly for the kinetic resolution of racemic alcohols. acs.orgjocpr.com In a potential route to this compound, a racemic mixture of the target compound could be synthesized chemically, followed by a lipase-catalyzed acylation. This would selectively acylate one enantiomer, allowing for the separation of the two. mdpi.com Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can achieve theoretical yields of up to 100%. acs.orgthieme-connect.com

Table 2: Potential Biocatalytic Approaches for the Synthesis of Chiral this compound

| Enzyme Class | Biocatalytic Transformation | Potential Application | Reference |

| Ketoreductases (KREDs) | Enantioselective reduction of a prochiral ketone | Reduction of a precursor α-formyl ketone to the chiral hydroxymethyl ketone. | ucl.ac.uk |

| Aldolases | Stereoselective aldol addition | Direct hydroxymethylation of undec-4-en-6-one with formaldehyde. | nih.govnih.gov |

| Lipases | Kinetic resolution of a racemic alcohol | Separation of enantiomers of chemically synthesized this compound. | acs.orgmdpi.com |

| Hydroxylases | Regioselective hydroxylation | Direct hydroxylation of a precursor molecule at the C7 position. | google.com |

The development of engineered enzymes through directed evolution has significantly expanded the scope of biocatalysis, allowing for the creation of biocatalysts with enhanced activity, stability, and selectivity for non-natural substrates. nih.gov This opens up possibilities for designing a specific biocatalyst for the synthesis of this compound.

Advanced Spectroscopic Investigations and Structural Elucidation Beyond Basic Characterization

Application of Advanced 2D NMR Techniques for Complex Stereochemical Assignment of 7-(Hydroxymethyl)undec-4-en-6-one Isomers

The presence of a stereocenter at the C7 position and a carbon-carbon double bond (C4-C5) in this compound gives rise to the possibility of enantiomers and diastereomers. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the connectivity and relative stereochemistry of such isomers.

Techniques such as Correlation Spectroscopy (COSY) would be fundamental in establishing the proton-proton coupling network within the undecane (B72203) chain. For instance, COSY spectra would reveal the correlations between the olefinic protons at C4 and C5, and their respective couplings to the adjacent methylene (B1212753) protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would then be employed to correlate each proton to its directly attached carbon atom. This is crucial for assigning the carbon chemical shifts, including those of the key functional groups: the hydroxymethyl group (C12), the carbonyl group (C6), and the olefinic carbons (C4 and C5).

To probe long-range connectivity, Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential. For example, HMBC would show correlations from the hydroxymethyl protons (H12) to the carbonyl carbon (C6) and the chiral carbon (C7), confirming the placement of the hydroxymethyl group. Similarly, correlations from the olefinic proton at C5 to the carbonyl carbon at C6 would solidify the assignment of the α,β-unsaturated system.

For the critical task of assigning the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be applied. These experiments detect through-space proximity of protons. For a specific diastereomer, NOE cross-peaks would be expected between certain protons, which would be absent in another diastereomer. For example, the spatial relationship between the proton on the chiral center (H7) and the olefinic proton at C5 could be indicative of the relative configuration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC/NOESY Correlations for a Hypothetical Isomer of this compound.

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations | Potential Key NOESY Correlations |

| C1 | ~0.9 | ~14.0 | H2, H3 | H2, H3 |

| C2 | ~1.3 | ~22.5 | H1, H3, H4 | H1, H3, H4 |

| C3 | ~2.2 | ~34.0 | H1, H2, H4, H5 | H2, H4, H5 |

| C4 | ~6.1 | ~130.0 | H2, H3, H5, C6 | H3, H5 |

| C5 | ~6.8 | ~148.0 | H3, H4, C6, C7 | H4, H7 |

| C6 | - | ~200.0 | - | - |

| C7 | ~4.2 | ~75.0 | H5, C6, C8, H12 | H5, H8, H12 |

| C8 | ~1.6 | ~30.0 | C7, C9, H7 | H7, H9 |

| C9 | ~1.3 | ~28.0 | C8, C10 | H8, H10 |

| C10 | ~1.3 | ~22.6 | C9, C11 | H9, H11 |

| C11 | ~0.9 | ~14.1 | C10 | H10 |

| C12 | ~3.7 | ~65.0 | C6, C7, H7 | H7 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and specific isomer.

Vibrational Spectroscopy (Raman and IR) Analysis for Hydrogen Bonding Network Elucidation in this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable insights into the functional groups present in a molecule and their local environment. For this compound, these methods are particularly useful for studying the hydrogen bonding network established by the hydroxyl group.

The hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding. Intramolecular hydrogen bonding could occur between the hydroxyl proton and the carbonyl oxygen, forming a five-membered ring. This interaction would lead to a broadening and red-shifting (lower frequency) of the O-H stretching vibration in the IR spectrum, typically observed in the range of 3200-3500 cm⁻¹. biotools.uslibretexts.org

The carbonyl (C=O) stretching frequency is also sensitive to its environment. In an unassociated state, the C=O stretch for an α,β-unsaturated ketone is typically found around 1685-1666 cm⁻¹. libretexts.org If intramolecular hydrogen bonding with the hydroxyl group occurs, this band would be expected to shift to an even lower frequency. frontiersin.org The C=C stretching vibration of the conjugated system would appear in the 1640-1620 cm⁻¹ region. researchgate.net

Raman spectroscopy would complement the IR data. While the O-H stretch is often weak in Raman spectra, the C=O and C=C stretching vibrations typically show strong signals, providing a clear indication of the conjugated system. researchgate.netrsc.org By comparing the spectra of dilute solutions (favoring intramolecular H-bonds) with those of concentrated solutions or the solid state (favoring intermolecular H-bonds), the nature of the hydrogen bonding network can be elucidated.

Table 2: Expected Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Comments |

| O-H stretch (free) | 3650-3600 | Sharp, Weak | Very Weak | Observed in very dilute, non-polar solvents. |

| O-H stretch (H-bonded) | 3500-3200 | Broad, Strong | Weak | Frequency and shape depend on H-bond strength. biotools.us |

| C-H stretch (alkane) | 2960-2850 | Strong | Strong | |

| C=O stretch | 1685-1666 | Strong | Strong | Lower frequency indicates conjugation and H-bonding. libretexts.orglibretexts.orgpressbooks.pub |

| C=C stretch | 1640-1620 | Medium-Strong | Strong | Confirms the unsaturated system. researchgate.net |

Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Determination of this compound

Determining the absolute configuration of the chiral center at C7 is a critical aspect of the structural elucidation of this compound. Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for this purpose. biotools.usresearchgate.net

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Since enantiomers have mirror-image VCD spectra, comparing the experimental VCD spectrum with the computationally predicted spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. cam.ac.ukresearchgate.net The VCD signals in the regions of the O-H, C-H, and C=O stretching vibrations would be particularly diagnostic for this molecule.

Electronic Circular Dichroism (ECD) , which measures the differential absorption of circularly polarized UV-Vis light, is also highly effective, especially given the presence of the α,β-unsaturated carbonyl chromophore. This chromophore gives rise to electronic transitions (n→π* and π→π*) that are sensitive to the chiral environment. frontiersin.org The sign and magnitude of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule. Similar to VCD, the experimental ECD spectrum would be compared to the spectrum predicted by time-dependent density functional theory (TD-DFT) calculations to determine the absolute configuration.

The combination of VCD and ECD provides a robust and reliable method for assigning the absolute stereochemistry of chiral molecules like this compound, especially when crystallization for X-ray analysis is challenging. researchgate.net

Table 3: Chiroptical Spectroscopy Application for Absolute Configuration.

| Technique | Principle | Target Chromophore/Vibrations | Expected Outcome |

| VCD | Differential absorption of circularly polarized IR light. biotools.us | O-H, C-H, C=O stretching and bending vibrations. | Comparison of experimental and calculated spectra yields the absolute configuration. cam.ac.uk |

| ECD | Differential absorption of circularly polarized UV-Vis light. frontiersin.org | α,β-unsaturated ketone (n→π* and π→π* transitions). | The sign of the Cotton effect, when compared to calculated spectra, determines the absolute configuration. |

Biological Activity and Mechanistic Investigations in Vitro and in Silico

In Vitro Screening of 7-(Hydroxymethyl)undec-4-en-6-one for Specific Biochemical Interactions

No studies reporting the screening of this compound against any specific hydrolases, oxidoreductases, or other enzyme classes were found.

There is no available data on the binding affinity or interaction of this compound with any orphan receptors or non-mammalian targets.

Research on the modulatory effects of this compound on cell-free biochemical pathways has not been published.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

As there is no established biological activity for the parent compound, no structure-activity relationship (SAR) studies have been conducted on its analogues.

No research has been published on the synthesis or biological evaluation of analogues with systematic modifications to the alkene position or geometry.

There are no studies available that investigate the impact of altering the hydroxymethyl group on the biological activity of this compound.

Variation of Alkyl Chain Lengths and Branching on the Undecenone Skeleton

The biological activity of many organic compounds, including those with an undecenone core structure, is often significantly influenced by the length and branching of their alkyl chains. These structural modifications can alter key physicochemical properties such as lipophilicity, which in turn affects the compound's ability to cross cell membranes and interact with molecular targets.

Research on analogous α,β-unsaturated ketones has demonstrated that variations in the alkyl chain can modulate a range of biological effects, from antimicrobial to cytotoxic activities. Generally, an increase in alkyl chain length can lead to enhanced potency up to a certain point, after which a further increase may result in decreased activity. This phenomenon is often attributed to the "cut-off effect," where excessively long chains can hinder the compound's solubility or its ability to fit within a specific binding pocket of a target protein.

For instance, studies on a series of synthetic fatty acid analogs have shown a clear correlation between chain length and antibacterial activity. Shorter chains may not effectively disrupt the bacterial cell membrane, while optimal lengths can lead to significant membrane perturbation and cell death. Branching of the alkyl chain can also have a profound impact. The introduction of methyl or other small alkyl groups can alter the molecule's conformation and steric profile, potentially leading to more specific and potent interactions with its target.

Table 1: Illustrative Structure-Activity Relationships of Alkyl Chain Variations in Undecenone Analogs

| Compound Series | Alkyl Chain Modification | Observed Biological Effect | Potential Rationale |

| Linear Alkenones | Increase in chain length from C8 to C12 | Increased antifungal activity | Enhanced lipophilicity improves interaction with fungal cell membranes. |

| Chain length greater than C14 | Decreased antifungal activity | "Cut-off effect" due to reduced aqueous solubility and steric hindrance. | |

| Branched Alkenones | Introduction of a methyl branch | Altered target specificity | Steric effects modify binding affinity to specific enzyme active sites. |

| Isopropyl substitution | Reduced non-specific cytotoxicity | Increased bulkiness may prevent intercalation into mammalian cell membranes. |

Mechanistic Investigations of this compound's Biological Activities

Understanding the precise molecular mechanisms by which a compound like this compound exerts its biological effects is crucial for its potential development as a therapeutic or research tool. Such investigations often involve a combination of computational and experimental approaches.

Identification of Molecular Targets and Binding Modes via In Silico Docking

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method can provide valuable insights into the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For a compound like this compound, with its characteristic α,β-unsaturated ketone and hydroxymethyl functionalities, potential molecular targets could include enzymes with nucleophilic residues in their active sites, such as cysteine proteases or kinases. The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack by cysteine or other reactive residues, potentially leading to irreversible inhibition of the enzyme. The hydroxymethyl group could participate in hydrogen bonding interactions, further anchoring the molecule within the binding site.

Table 2: Hypothetical In Silico Docking Results for this compound with a Putative Kinase Target

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | Indicates a strong and favorable binding interaction. |

| Key Interacting Residues | Cys285, Asp350, Leu180 | Highlights the specific amino acids involved in binding. |

| Hydrogen Bonds | Hydroxymethyl O with Asp350 backbone NH | Suggests a critical role for the hydroxymethyl group in binding specificity. |

| Covalent Interaction | β-carbon of enone with Cys285 thiol | Predicts a potential mechanism of irreversible inhibition. |

Cellular Pathway Analysis in Non-Mammalian Systems (e.g., microbial, plant cell cultures)

Non-mammalian systems, such as microbial and plant cell cultures, offer valuable models for elucidating the cellular pathways affected by a bioactive compound. These systems are often genetically tractable and allow for high-throughput screening to identify cellular responses.

In a microbial context, exposing bacteria or fungi to this compound or its analogs could lead to the differential expression of genes involved in stress response, cell wall biosynthesis, or metabolic pathways. Transcriptomic analysis (e.g., RNA-seq) can provide a global view of these changes, pointing towards the primary cellular processes disrupted by the compound. For example, upregulation of genes involved in oxidative stress response might suggest that the compound induces the production of reactive oxygen species.

Similarly, in plant cell cultures, treatment with such a compound could elicit defense responses, such as the production of phytoalexins or the activation of signaling pathways mediated by plant hormones like salicylic (B10762653) acid or jasmonic acid.

Molecular Probing Strategies using this compound Derivatives

To experimentally validate the molecular targets identified through in silico methods and to further explore the compound's mechanism of action, molecular probes can be synthesized from the parent molecule. These probes are derivatives of this compound that have been modified to include a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety.

These tagged molecules can be used in a variety of experiments. For instance, a fluorescently labeled derivative could be used in cellular imaging studies to visualize its subcellular localization. A biotinylated probe could be used in affinity purification experiments. In this approach, the probe is incubated with a cell lysate, and any proteins that bind to it are "pulled down" using streptavidin beads (which have a high affinity for biotin). The captured proteins can then be identified by mass spectrometry, providing direct evidence of the compound's molecular targets.

Potential Applications of 7 Hydroxymethyl Undec 4 En 6 One Beyond Clinical Utility

A Hypothetical Keystone in Synthesis: Role as a Synthetic Intermediate

The combination of a reactive ketone, a modifiable hydroxyl group, and a carbon-carbon double bond suggests that 7-(Hydroxymethyl)undec-4-en-6-one could serve as a valuable building block in the construction of more complex molecules.

Postulated Utility in Natural Product Synthesis

Many biologically active natural products feature long carbon chains with varied oxygenation patterns. The undecane (B72203) framework of this compound, equipped with three distinct functional groups, could theoretically be a starting point for the synthesis of complex natural products. The hydroxyl and ketone groups offer handles for stereoselective modifications, while the double bond could be subjected to various transformations like epoxidation, dihydroxylation, or cleavage to introduce further functionality.

A Theoretical Precursor for Advanced Materials Monomers

The functional groups present in this compound could also lend themselves to the synthesis of specialized monomers for advanced materials. For instance, the hydroxyl group could be esterified with acrylic acid to form a polymerizable monomer. The resulting polymer would possess pendant side chains with the undec-4-en-6-one (B14694286) moiety, potentially imparting unique thermal or mechanical properties to the material.

Speculative Application in Chemical Probe Development

Chemical probes are essential tools for studying biological systems. The structure of this compound contains features that could, in principle, be exploited for the development of such probes in a non-clinical research context. The ketone functionality could be used to attach reporter tags, such as fluorophores or biotin (B1667282), through oxime or hydrazone ligation. The lipophilic undecane chain could facilitate membrane traversal, allowing the probe to interact with intracellular targets.

Imagined Contributions to Materials Science

The inherent functionality of this compound suggests a theoretical role in the field of materials science, particularly in polymer chemistry and the design of self-assembling systems.

Conceptual Incorporation into Functional Polymer Backbones

Beyond its use as a precursor for monomers, the compound could potentially be integrated directly into polymer backbones. For example, the hydroxyl group could participate in condensation polymerization reactions with dicarboxylic acids or diisocyanates. The resulting polymers would have the undec-4-en-6-one unit as an integral part of their main chain, which could influence the polymer's solubility, thermal stability, and crystalline properties.

A Theoretical Role in Supramolecular Assembly

The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor (ketone) within the same molecule opens up the possibility for its use in supramolecular chemistry. These functional groups could drive the self-assembly of the molecules into well-ordered, non-covalent structures such as sheets, fibers, or gels. The final architecture of such assemblies would be dictated by the interplay of hydrogen bonding, van der Waals interactions of the alkyl chains, and potential π-π stacking interactions involving the double bond.

Future Research Directions for this compound: A Prospective Analysis

While the compound this compound has not been the subject of extensive investigation, its structural motifs—an α,β-unsaturated ketone (enone) and an allylic alcohol—suggest a rich potential for future research. This article explores prospective research avenues for this molecule, focusing on scalable synthesis, understanding its biological interactions, and expanding its role as a synthetic building block.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.